4-Cyano-7-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-7-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-7-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For this specific compound, the starting materials would include a suitable substituted phenylhydrazine and a ketone or aldehyde with the desired substituents.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in a suitable solvent with an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Cyano-7-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various receptors and enzymes. The indole ring system is known for its ability to interact with biological macromolecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1H-indole-2-carboxylic acid: Lacks the methyl group at the 7-position.
7-Methyl-1H-indole-2-carboxylic acid: Lacks the cyano group at the 4-position.
1H-indole-2-carboxylic acid: Lacks both the cyano and methyl groups.
Uniqueness
4-Cyano-7-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the cyano and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-cyano-7-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-3-7(5-12)8-4-9(11(14)15)13-10(6)8/h2-4,13H,1H3,(H,14,15) |
InChI Key |
VOAQMFVFTRHVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.